2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid
Overview
Description
MK-8245 is a potent and liver-targeted inhibitor of stearoyl-CoA desaturase (SCD), an enzyme that plays a crucial role in lipid metabolism. This compound has shown significant efficacy in treating metabolic disorders such as type II diabetes, dyslipidemia, and obesity . MK-8245 is particularly notable for its high selectivity and potency, with an IC50 value of 1 nM for human SCD1 .
Mechanism of Action
Target of Action
MK-8245 is a potent, liver-targeted inhibitor of stearoyl-CoA desaturase (SCD) with IC50 values of 1 nM for human SCD1 and 3 nM for both rat SCD1 and mouse SCD1 . SCD1 is a key enzyme involved in the biosynthesis of monounsaturated fatty acids, which are critical components of triglycerides and phospholipids. By inhibiting SCD1, MK-8245 can potentially modulate lipid metabolism, making it a therapeutic target for the treatment of type II diabetes, dyslipidemia, obesity, and metabolic diseases .
Mode of Action
MK-8245 interacts with SCD1, inhibiting its activity and thereby reducing the synthesis of monounsaturated fatty acids. This leads to a decrease in triglyceride synthesis and secretion, and an increase in fatty acid oxidation . The compound’s liver-targeted tissue distribution profile is a result of substrate recognition by organic anion transporter proteins (OATPs) .
Biochemical Pathways
The primary biochemical pathway affected by MK-8245 is lipid metabolism. By inhibiting SCD1, MK-8245 reduces the conversion of saturated fatty acids to monounsaturated fatty acids, leading to changes in lipid composition and metabolism. This can have downstream effects on processes such as insulin signaling, glucose metabolism, and inflammation .
Pharmacokinetics
, it has been developed as a liver-targeted SCD inhibitor, suggesting it may have favorable bioavailability in the liver. Clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of MK-8245 .
Result of Action
The molecular and cellular effects of MK-8245’s action primarily involve changes in lipid metabolism. By inhibiting SCD1, MK-8245 can reduce triglyceride synthesis and increase fatty acid oxidation . This can lead to improvements in insulin sensitivity and glucose metabolism, making MK-8245 potentially beneficial for treating metabolic diseases .
Action Environment
The action, efficacy, and stability of MK-8245 can be influenced by various environmental factors. For instance, the presence of OATPs in the liver can affect the tissue distribution of MK-8245 . Additionally, factors such as diet, lifestyle, and co-existing medical conditions can potentially influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
MK-8245 shows potency in both the rat enzyme and hepatocyte assay . There are no significant differences in potencies between the rat, mouse, and human SCD1 . It demonstrates a liver-targeted tissue distribution profile resulting from a substrate recognition by organic anionic transporter proteins (OATPs) .
Cellular Effects
MK-8245 is effective at lowering glucose level . It can improve glucose clearance dose-dependently with ED50 value of 7mg/kg . In the chronic eDIO mouse study, MK-8245 shows prevention of body weight gain with the maximally efficacious dose of 20 mg/kg bid based on body weight and liver triglyceride reduction .
Molecular Mechanism
MK-8245 is developed as a liver-targeting SCD inhibitor . The molecular mechanism of MK-8245 involves the inhibition of the SCD1 enzyme, which is involved in the biosynthesis of monounsaturated fatty acids . By inhibiting this enzyme, MK-8245 can potentially alter lipid metabolism and improve metabolic diseases .
Temporal Effects in Laboratory Settings
It has been used in trials studying the treatment of Type 2 Diabetes Mellitus .
Dosage Effects in Animal Models
It has been used in trials studying the treatment of Type 2 Diabetes Mellitus .
Metabolic Pathways
MK-8245 is involved in the lipid metabolism pathway, specifically in the biosynthesis of monounsaturated fatty acids . It inhibits the SCD1 enzyme, which is responsible for the desaturation of fatty acids .
Transport and Distribution
MK-8245 demonstrates a liver-targeted tissue distribution profile resulting from a substrate recognition by organic anionic transporter proteins (OATPs) . This suggests that MK-8245 is transported and distributed within cells and tissues via these transporters .
Subcellular Localization
Given its liver-targeted tissue distribution profile, it is likely that MK-8245 is localized within the liver cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-8245 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a phenoxy piperidine isoxazole derivative, which is then further modified to include a tetrazole acetic acid moiety. This moiety is crucial for the compound’s liver-targeting properties .
Industrial Production Methods
Industrial production of MK-8245 follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
MK-8245 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups such as bromine and fluorine . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of MK-8245 include organic solvents like dimethyl sulfoxide (DMSO), bases such as sodium hydroxide, and oxidizing agents like hydrogen peroxide .
Major Products
The major products formed from the reactions involving MK-8245 are typically derivatives that retain the core structure of the compound but with modifications to the functional groups. These derivatives are often tested for enhanced efficacy and reduced side effects .
Scientific Research Applications
MK-8245 has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
MK-8245 Trifluoroacetate: A derivative of MK-8245 with similar inhibitory properties but different pharmacokinetic profiles.
Uniqueness
MK-8245 stands out due to its high selectivity for liver tissue, which minimizes potential side effects in other organs. Its potent inhibition of SCD1 at nanomolar concentrations makes it a promising candidate for therapeutic applications in metabolic disorders .
Properties
IUPAC Name |
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN6O4/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27/h1-2,7-8,11H,3-6,9H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEAABFSXKCSGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145625 | |
Record name | MK-8245 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030612-90-8 | |
Record name | MK-8245 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030612908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-8245 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13024 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-8245 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-8245 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537E7QE8LX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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